molecular formula C23H25NO2S B11357996 4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11357996
M. Wt: 379.5 g/mol
InChI Key: MWWWAIBQKQVXPG-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with tert-butyl, methoxyphenyl, and thiophen-2-ylmethyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride to form the benzamide core.

    Introduction of Substituents: Subsequent steps involve the introduction of tert-butyl, methoxyphenyl, and thiophen-2-ylmethyl groups through various substitution reactions. These steps often require the use of reagents such as tert-butyl chloride, methoxyphenyl bromide, and thiophen-2-ylmethyl chloride.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups, which can be further utilized in various applications.

Scientific Research Applications

4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to active sites or allosteric sites.

    Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.

    Affect Gene Expression: Influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide can be compared with similar compounds such as:

    4-tert-butyl-N-(4-methoxyphenyl)benzamide: Lacks the thiophen-2-ylmethyl group, resulting in different chemical and biological properties.

    N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide:

    4-tert-butyl-N-(thiophen-2-ylmethyl)benzamide: Lacks the methoxyphenyl group, leading to variations in its chemical behavior and uses.

Properties

Molecular Formula

C23H25NO2S

Molecular Weight

379.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C23H25NO2S/c1-23(2,3)18-9-7-17(8-10-18)22(25)24(16-21-6-5-15-27-21)19-11-13-20(26-4)14-12-19/h5-15H,16H2,1-4H3

InChI Key

MWWWAIBQKQVXPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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